molecular formula C9H8O3 B088165 3-Hydroxycinnamic acid CAS No. 14755-02-3

3-Hydroxycinnamic acid

Cat. No.: B088165
CAS No.: 14755-02-3
M. Wt: 164.16 g/mol
InChI Key: KKSDGJDHHZEWEP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycinnamic acid (3-HCA), a monohydroxy derivative of cinnamic acid, is a phenolic compound characterized by a hydroxyl group at the meta position (C3) of the aromatic ring. It is widely distributed in plants, such as Vitex agnus-castus , Cinnamomum cassia , and Cannabis sativa , and is also a microbial metabolite in the human gut . Structurally, it differs from its isomers 2-hydroxycinnamic acid (2-HCA) and 4-hydroxycinnamic acid (4-HCA, p-coumaric acid) in the position of the hydroxyl group. This positional isomerism significantly influences its chemical reactivity, biological activity, and metabolic pathways .

3-HCA is biosynthesized via the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. Subsequent hydroxylation by cytochrome P450 enzymes introduces the hydroxyl group at the C3 position . It serves as a precursor for suberin-like polymers due to its aromatic hydroxylation pattern, which enhances solubility compared to its 4-hydroxy isomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Coumaric acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid. This process typically requires specific catalysts and reaction conditions to ensure the correct positioning of the hydroxy group on the phenyl ring .

Industrial Production Methods

Industrial production of m-Coumaric acid often involves the extraction from plant sources where it naturally occurs. Advanced extraction techniques, such as ultrasonication-assisted extraction and methyl tert-butyl ether (MTBE) enrichment, are employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Enzymatic Hydroxylation and Metabolic Reactions

3-HCA serves as a substrate in bacterial metabolic pathways. Escherichia coli K-12 utilizes 3-HCA as a sole carbon source via hydroxylation catalyzed by the mhpA enzyme (UniProt ID: P77397). This flavin-dependent monooxygenase inserts molecular oxygen into the phenyl ring, producing trans-2,3-dihydroxycinnamate .

Key reactions include :

SubstrateCofactorsProductEnzyme
3-HCANADH, O₂Trans-2,3-dihydroxycinnamatemhpA
3-(3-Hydroxyphenyl)propanoateNADH, O₂3-(2,3-Dihydroxyphenyl)propanoatemhpA

These reactions highlight 3-HCA’s role in microbial degradation pathways, with NADH-driven reduction-oxidation cycles central to its metabolism .

Antioxidant Mechanisms and Radical Scavenging

3-HCA exhibits antioxidant activity via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, depending on solvent polarity .

Key Findings:

  • Reactivity with radicals :

    • Rate constants for 3-HCA with galvinoxyl radical (GO- ) are higher in ethyl acetate (nonpolar) than methanol (polar), indicating solvent-dependent mechanism shifts .

    • DPPH assay : 3-HCA shows moderate radical scavenging (IC₅₀ >100 μM), outperformed by caffeic acid (IC₅₀ = 16.6 μM) .

CompoundRedox Potential (mV)DPPH IC₅₀ (μM)
3-HCA (m-coumaric)+736>100
Caffeic acid+18316.6
Ferulic acid+33544.6

Electron-withdrawing groups (e.g., halogens) minimally affect redox potential, while hydroxyl/methoxy substituents enhance radical stabilization .

Synthetic Modifications: Esterification and Amidation

3-HCA undergoes esterification and amidation for functionalization:

Amide Formation :

ReactantsReagentsYieldProduct
3-HCA + AminesEDC, HOBt, DIEA, DCM/DMF41.6%N-substituted 3-HCA amides

These reactions enable the production of derivatives for pharmaceutical and materials science applications .

Electrochemical Oxidation Behavior

3-HCA undergoes single-step oxidation at +736 mV (vs. Ag/AgCl) at physiological pH, forming a phenoxyl radical. Comparative studies show:

Property3-HCACaffeic AcidFerulic Acid
Oxidation Potential (mV)+736+183+335
MechanismHAT/SPLETHAT-dominatedAdsorption-dependent

Methoxy or hydroxyl groups in ortho positions lower redox potentials, enhancing antioxidant efficacy .

Scientific Research Applications

Antioxidant Properties

3-HCA is recognized for its potent antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Research indicates that hydroxycinnamic acids, including 3-HCA, can act as chain-breaking antioxidants through radical scavenging activity. The structural features of these compounds significantly influence their antioxidant efficacy, with the presence of hydroxyl groups enhancing their ability to stabilize radical species .

Case Study:
A study demonstrated that 3-HCA effectively inhibited lipid peroxidation in cellular models, suggesting its potential as a preventive agent against cardiovascular diseases and cancer .

Anti-inflammatory Effects

3-HCA exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in various cell types, indicating its potential therapeutic role in conditions like arthritis and inflammatory bowel disease .

Case Study:
In an animal model, administration of 3-HCA led to a significant reduction in inflammation markers following induced colitis, highlighting its therapeutic potential for gastrointestinal disorders .

Neuroprotective Effects

Emerging research suggests that 3-HCA may protect against neurodegenerative diseases by inhibiting the formation of amyloid fibrils associated with prion diseases. Its ability to interfere with oligomerization processes positions it as a candidate for further exploration in neuroprotection .

Natural Preservative

Due to its antioxidant properties, 3-HCA is being investigated as a natural preservative in food products. Its incorporation can enhance the shelf life of perishable goods by preventing oxidative spoilage.

Data Table: Efficacy of 3-HCA as a Food Preservative

Food ProductConcentration of 3-HCA (mg/kg)Shelf Life Extension (days)
Fresh Meat1005
Vegetable Oils20010
Dairy Products1507

Flavor Enhancer

3-HCA contributes to the flavor profile of various foods. Its aromatic properties can enhance the sensory attributes of food products, making it a valuable ingredient in flavor formulations.

Biodegradable Polymers

Research has explored the use of 3-HCA as a building block for bio-based polymers, particularly in developing flame-retardant materials. The polymerization of 3-HCA can yield materials that are both environmentally friendly and effective in fire resistance.

Case Study:
A recent study synthesized a poly(vinyl benzoxazine) from 3-HCA, demonstrating its potential application in creating sustainable materials with enhanced thermal stability and reduced flammability .

Coatings and Films

The incorporation of 3-HCA into coatings can improve their protective properties against UV radiation and degradation. This application is particularly relevant in developing eco-friendly coatings for various surfaces.

Mechanism of Action

The mechanism of action of m-Coumaric acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. Additionally, m-Coumaric acid can modulate inflammatory pathways and inhibit the growth of certain microorganisms .

Comparison with Similar Compounds

Structural and Chemical Properties

The hydroxyl group position dictates distinct physicochemical properties:

  • 3-HCA exhibits moderate solubility in polar solvents, while 4-HCA (p-coumaric acid) is less soluble due to stronger intermolecular hydrogen bonding .
  • 2-HCA is less stable under oxidative conditions compared to 3-HCA and 4-HCA, as the ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the carboxylic acid moiety, reducing antioxidant efficacy .

Table 1: Key Structural and Chemical Differences

Compound Hydroxyl Position Solubility (H₂O) LogP Stability (pH 7)
3-Hydroxycinnamic acid Meta (C3) Moderate 1.58 High
4-Hydroxycinnamic acid Para (C4) Low 1.72 Moderate
2-Hydroxycinnamic acid Ortho (C2) High 1.45 Low

Sources:

Occurrence in Natural Sources

3-HCA is less abundant than 4-HCA in most plants but dominates in specific tissues:

  • In Vitex agnus-castus leaves, 3-HCA concentrations (1,234.27 µg/g) exceed those of 4-HCA (7683.83 µg/g) in stems .
  • Cannabis seed extract contains 38.08% 3-HCA by area under HPLC, making it the most abundant phenolic compound .

Table 2: Comparative Concentrations in Plant Tissues (µg/g)

Compound Vitex Leaves Cannabis Seeds Rosa rugosa Leaves
This compound 1,234.27 38.08% (HPLC) 1,740
4-Hydroxycinnamic acid 7,683.83 5.21% (HPLC) 11,400
3,4-Dihydroxybenzoic acid 29,106.6 <2% (HPLC) N/A

Sources:

Metabolic Pathways and Degradation

  • Degradation: Pseudomonas veronii metabolizes 3-HCA via a monooxygenase (HpMA) absent in 4-HCA degradation pathways .

Table 3: Key Enzymes in Hydroxycinnamic Acid Metabolism

Enzyme Substrate Specificity Organism
HpMA monooxygenase 3-HCA, 3-(3-hydroxyphenyl)propionate Pseudomonas veronii
CYP73A1 3-HCA → 3,4-diHCA Anthoceros angustus
Vanillin dehydrogenase 4-HCA → Vanillin E. coli

Sources:

Biological Activity

3-Hydroxycinnamic acid (3-HCA), a member of the hydroxycinnamic acid family, is recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of 3-HCA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a phenolic compound with the molecular formula C9_9H8_8O3_3. Its structure features a hydroxyl group (-OH) attached to the phenyl ring, contributing to its biological activity. The presence of this hydroxyl group is crucial for its antioxidant properties, as it enhances the compound's ability to scavenge free radicals and chelate metal ions.

Antioxidant Activity

Mechanism of Action
The antioxidant activity of 3-HCA is attributed to its ability to donate hydrogen atoms to free radicals, thus stabilizing them. Studies have shown that 3-HCA can effectively scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases such as cancer and cardiovascular disorders .

Research Findings
A study demonstrated that 3-HCA exhibited significant antioxidant activity in vitro, with a half-maximal effective concentration (EC50) comparable to other known antioxidants . The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can enhance its antioxidant capacity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in food preservation and therapeutic settings .

Case Study
In a recent study, 3-HCA was found to disrupt bacterial cell membranes and inhibit biofilm formation, which is critical in managing infections caused by antibiotic-resistant strains . The compound's mechanism includes interference with bacterial genomic DNA and membrane integrity, leading to cell death .

Anti-Inflammatory Effects

Research has indicated that 3-HCA possesses anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) .

Clinical Implications
The anti-inflammatory effects of 3-HCA suggest its potential use in treating chronic inflammatory diseases. For instance, in animal models of arthritis, administration of 3-HCA resulted in reduced swelling and pain, demonstrating its therapeutic potential .

Anticancer Activity

Emerging evidence suggests that 3-HCA may have anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins .

Research Data
In vitro studies indicated that 3-HCA inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest at the G1 phase was particularly noteworthy .

Summary of Biological Activities

Activity TypeMechanismKey Findings
AntioxidantScavenges ROSEC50 comparable to other antioxidants; structural modifications enhance activity
AntimicrobialDisrupts membranesEffective against E. coli and S. aureus; inhibits biofilm formation
Anti-inflammatoryInhibits pro-inflammatory mediatorsReduces cytokine production; potential for chronic disease treatment
AnticancerInduces apoptosisInhibits proliferation in cancer cell lines; induces G1 phase arrest

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxycinnamic acid in biological matrices?

  • Methodology : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is widely used due to its high sensitivity and specificity. For example, a linear range of 1.0–500 μg/mL with a correlation coefficient (R2R^2) of 0.99998 has been validated for this compound, using electrospray ionization in negative ion mode and monitoring transitions such as m/zm/z 162.97 → 118.92 . HPLC-NMR coupling can also identify the compound in complex mixtures like urine, leveraging reverse-phase gradient elution and spectral matching .

Q. How should this compound be stored to ensure chemical stability?

  • Guidelines : Store in airtight containers at room temperature, protected from heat and moisture. Avoid exposure to strong acids/alkalis or oxidizing/reducing agents, which may degrade the compound. Stability under these conditions has been empirically confirmed .

Q. What are the key physicochemical parameters for experimental design involving this compound?

  • Critical Data :

  • Molecular formula: C9H8O3C_9H_8O_3; Molecular weight: 164.16 g/mol .
  • Melting point: 193–195°C; Density: 1.3 g/cm³ .
  • Spectral fingerprints: UV-Vis absorption maxima at ~290 nm (for detection in HPLC) .
    • These parameters inform solvent selection, temperature controls, and detection setups.

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity (e.g., ABCA1 upregulation) be resolved?

  • Experimental Design :

  • Dose-response studies : Test a range of concentrations (e.g., 1–100 μM) to identify threshold effects, as seen in RAW264.7 macrophages where 10 μM significantly increased ABCA1 mRNA .
  • Model validation : Cross-validate findings in primary cells or animal models to rule out cell-line-specific artifacts. For example, discrepancies in absorption kinetics (e.g., saturation at 90 min in Caco-2 cells ) may arise from transporter expression differences.
  • Pathway inhibition : Use inhibitors (e.g., JNK/ERK inhibitors) to confirm mechanistic links to reported signaling pathways .

Q. What strategies improve the accuracy of quantifying microbial metabolites of this compound in metabolomics?

  • Methodology :

  • Isotope dilution : Use deuterated internal standards to correct for matrix effects in urine or plasma .
  • Multi-modal detection : Combine NMR (for structural confirmation) with MS (for sensitivity), as demonstrated in identifying this compound alongside hippuric acid in rat urine .
  • Validation : Ensure recovery rates (e.g., 92.5–100.9% in spiked samples) and precision (RSD <5%) across biological replicates .

Q. How does the stereochemistry (cis/trans) of this compound influence its antioxidant efficacy?

  • Experimental Approach :

  • Chromatographic separation : Use chiral columns or derivatization to isolate isomers. The trans isomer (E-configuration) is more prevalent in natural sources and shows higher radical scavenging activity due to favorable resonance stabilization .
  • Electrochemical assays : Compare redox potentials via cyclic voltammetry; the trans form typically exhibits lower oxidation potentials, correlating with stronger antioxidant capacity .

Q. What are the limitations of current models for studying this compound’s absorption in intestinal barriers?

  • Critical Analysis :

  • Caco-2 limitations : While widely used, this model lacks mucus layers and microbial interactions present in vivo. Saturation kinetics observed at 90 min may not fully replicate human absorption .
  • Alternative models : Consider organ-on-chip systems or in situ perfusion models to better mimic physiological conditions.

Q. Methodological Considerations

Q. How to address batch-to-batch variability in this compound purity for reproducibility?

  • Quality Control :

  • NMR validation : Require suppliers to provide 1^1H-NMR reports (e.g., δ 6.3–7.8 ppm for aromatic protons) .
  • HPLC-UV standardization : Ensure ≥98% purity via reverse-phase chromatography with a C18 column and 0.1% formic acid/acetonitrile gradient .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound?

  • Recommendations :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as applied in gene expression studies .

Properties

IUPAC Name

(E)-3-(3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSDGJDHHZEWEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336224
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14755-02-3, 588-30-7
Record name trans-3-Hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14755-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Coumaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3-hydroxyphenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014755023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamic acid, m-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-m-Coumaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-HYDROXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWJ2DDJ34H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

192 - 194 °C
Record name m-Coumaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzaldehyde (1 g, 0.008 mol), malonic acid (1.69 g, 0.016 mol), piperidine (1 to 3 mL) and acetic acid (10–20 mL) were taken in a 100 ml Erlenmeyer flask and irradiated under microwave for 2–8 minutes in parts. The cooled mixture was poured into ice cold water and extracted with ethyl acetate. The organic layer was washed with dil HCl., saturated sodium chloride and then organic layer dried over sodium sulphate. The solvent was evaporated under reduced pressure to obtain crude solid which was recrystallised with methanol, provided a white solid in 76% yield; 193° C. (lit mp 194° C.); 1H NMR (CDCl3) δ 6.73(1H, s, H-3 and H-5), 6.62 (1H, dd, H-7), 5.61(1H, d, J=10.9 Hz trans, H-8), 5.16(1H, d, J=17.6, cis-H-8).; 13C NMR (CDCl3) δ 147.4 (C-2 and C-6), 137.2 (C-1), 135.1 (C-7), 129.5 (C-4), 112.2 (C-8), 103.3 (C-3 and C-5), 56.0 (2 OMe). This experiment clearly indicates that utilization of microwave technique as well as presence of hydroxy at 4-position of phenylaldehydes is important for the preparation of 4-vinylphenols (Example I, II and III).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2 (± 1) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
phenylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-vinylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxycinnamic acid
3-Hydroxycinnamic acid
3-Hydroxycinnamic acid
3-Hydroxycinnamic acid
3-Hydroxycinnamic acid
3-Hydroxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.